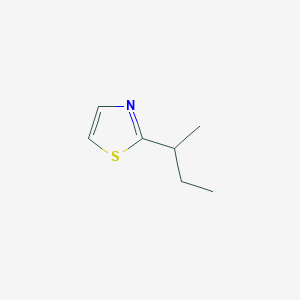

2-(1-Methylpropyl)thiazole

Vue d'ensemble

Description

Le 2-(Sec-Butyl)Thiazole est un composé organique appartenant à la classe des thiazoles, qui sont des composés hétérocycliques contenant un cycle à cinq chaînons composé d'un atome de soufre, d'un atome d'azote et de trois atomes de carbone . Ce composé est connu pour son odeur distinctive et est souvent utilisé dans les industries des arômes et des parfums .

Méthodes De Préparation

La synthèse du 2-(Sec-Butyl)Thiazole peut être réalisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la 2-bromo-1-(2,5-dichlorothién-3-yl) éthanone avec la thiourée et les thioamides substitués . Une autre méthode comprend l'utilisation de l'éthanolamine et de l'acide 2-méthylbutanoïque, utilisant le réactif de Lawesson et l'irradiation micro-ondes . Ces méthodes offrent des moyens efficaces de produire le composé avec une pureté élevée.

Analyse Des Réactions Chimiques

Le 2-(Sec-Butyl)Thiazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thiols ou des thioéthers .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(1-Methylpropyl)thiazole is characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This unique arrangement contributes to its biological activity, making it a valuable scaffold in medicinal chemistry. The molecular formula is , and it is known for its role in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. Thiazoles are known to exhibit cytotoxic properties against various cancer cell lines:

- Mechanism of Action : Thiazoles can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from thiazole have been shown to target CDK2 and B-Raf kinases, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and HepG2 .

- Case Study : A study demonstrated that thiazole derivatives exhibited significant growth inhibition in melanoma and colon cancer cell lines, with some compounds showing IC50 values as low as 1.20 nM against V600E B-Raf kinase .

Antimicrobial Properties

Thiazoles have also been extensively studied for their antimicrobial activities:

- Broad-Spectrum Efficacy : Compounds like this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Data Table :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.39 µM/mL |

| Escherichia coli | 4.01 µM/mL |

| Bacillus subtilis | 3.92 µM/mL |

Anticonvulsant Activity

Thiazoles have been investigated for their anticonvulsant properties:

- Research Findings : Studies have shown that certain thiazole derivatives can provide protection in seizure models, with some compounds demonstrating high efficacy in electroshock tests .

- Case Study : A specific analogue of thiazole showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .

Synthesis and Development of Derivatives

The synthesis of this compound and its derivatives has been the focus of various research efforts aimed at enhancing biological activity:

- Synthetic Routes : Researchers are exploring efficient synthetic methods that minimize waste while maximizing yield. Recent advancements include one-pot reactions that simplify the synthesis process .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been shown to significantly influence biological activity, leading to the development of more potent derivatives .

Mécanisme D'action

The mechanism of action of 2-(Sec-Butyl)Thiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives, which are known for their cytotoxic and antitumor activities .

Comparaison Avec Des Composés Similaires

Le 2-(Sec-Butyl)Thiazole peut être comparé à d'autres dérivés du thiazole, tels que :

Sulfathiazole : Un médicament antimicrobien utilisé pour traiter les infections bactériennes.

Ritonavir : Un médicament antirétroviral utilisé dans le traitement du VIH/SIDA.

Abafungin : Un médicament antifongique utilisé pour traiter les infections fongiques.

Tiazofurine : Un médicament antinéoplasique utilisé dans le traitement du cancer.

Ce qui distingue le 2-(Sec-Butyl)Thiazole, c'est sa structure et son odeur uniques, ce qui le rend particulièrement précieux dans l'industrie des arômes et des parfums .

Activité Biologique

2-(1-Methylpropyl)thiazole, a member of the thiazole family, is an organic compound characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C7H11NS

- CAS Number : 18277-27-5

- IUPAC Name : 2-(1-Methylpropyl)-1,3-thiazole

The thiazole ring serves as a pharmacophore, which is a structural feature responsible for the biological activity of many compounds. The presence of the methylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | |

| Escherichia coli | 3.91–7.81 μg/mL | |

| Candida albicans | 3.92–4.01 mM |

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly impact the antimicrobial efficacy, with electron-withdrawing groups enhancing activity.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It has shown promising results against various fungi:

These findings suggest that this compound could be a candidate for developing antifungal agents.

Antiviral Activity

Preliminary studies indicate that thiazole derivatives may possess antiviral properties, although specific data on this compound remains limited. The mechanism may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. For example, it may inhibit key enzymes involved in metabolic pathways or disrupt cellular membrane integrity, leading to cell death.

In particular, studies suggest that thiazoles can bind to DNA and interfere with topoisomerase II, resulting in DNA damage and subsequent apoptosis in cancer cells . This mechanism is critical for understanding how these compounds can be utilized in therapeutic contexts.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound, against MRSA strains. The results indicated potent activity with MIC values comparable to established antibiotics .

- Antifungal Activity Assessment : Another research effort focused on the antifungal potential of thiazole compounds against clinical isolates of Candida species. The study highlighted the effectiveness of this compound in inhibiting fungal growth at low concentrations .

Propriétés

IUPAC Name |

2-butan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSWOZJMPIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864822 | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; raw, green, herbaceous odour | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.003 | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18277-27-5 | |

| Record name | 2-sec-Butylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18277-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-METHYLPROPYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Methylpropyl)thiazole in the context of this study?

A1: The study aimed to characterize volatile organic compounds (VOCs) present in the urine of Swiss male mice. These VOC profiles can offer insights into various physiological processes and potentially serve as biomarkers. The research identified this compound as one of the components within the complex mixture of VOCs found in the urine of these mice [].

Q2: Does the study provide information about the specific role or function of this compound in mice?

A2: While the study successfully identified and characterized this compound within the urine of Swiss male mice, it primarily focused on profiling the VOC composition. The research did not delve into the specific biological role, function, or origin of this particular compound []. Further investigation is needed to understand its significance in the context of mouse physiology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.